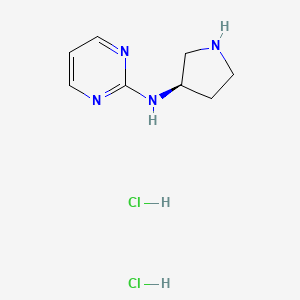

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

描述

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) is a chiral amine derivative with a molecular formula of C₈H₁₄Cl₂N₄ and a molecular weight of 237.13 g/mol . It is characterized by a pyrimidine ring linked to an (R)-pyrrolidin-3-yl group, with two hydrochloride counterions enhancing its solubility. The compound has a purity of ≥98% (HPLC) and is classified under amines and halides. It is primarily used in research settings, with storage requiring dry, sealed conditions .

属性

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLSFIBJSUBJHM-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the amination and cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.

Attachment of Pyrimidine Moiety: The pyrimidine moiety is introduced through nucleophilic substitution reactions, where a suitable pyrimidine precursor reacts with the pyrrolidine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反应分析

Types of Reactions

®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.

Major Products

Oxidation: The major product is pyrrolidin-2-one.

科学研究应用

Chemical Properties and Structure

Molecular Formula: C8H14Cl2N4

Molecular Weight: 237.13 g/mol

IUPAC Name: N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine; dihydrochloride

The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological activity. The presence of two hydrochloride groups enhances its solubility and stability in aqueous solutions, making it suitable for pharmaceutical formulations .

Neuronal Nicotinic Receptor Modulation

One of the primary applications of this compound is its role as an agonist for neuronal nicotinic receptors (NNRs). Research indicates that it selectively targets the α4β2 subtype of NNRs, which are implicated in various neurological disorders. This selectivity suggests potential therapeutic uses in treating conditions such as:

- Cognitive disorders: Enhancing cognitive function and memory.

- Pain management: Providing analgesic effects through modulation of pain pathways.

A study demonstrated that compounds with similar structures showed efficacy in preclinical models for Alzheimer's disease, highlighting the potential of this compound in neurodegenerative conditions .

Pharmaceutical Formulations

The compound's solubility profile makes it an attractive candidate for inclusion in various pharmaceutical formulations. Its ability to form stable salts allows for the development of dosage forms that can improve bioavailability and patient compliance. Formulations may include:

- Oral tablets

- Injectable solutions

The stability of this compound during storage is crucial for maintaining consistent therapeutic effects over time .

Case Study 1: Cognitive Enhancement

In a double-blind, placebo-controlled study involving patients with mild cognitive impairment, participants receiving this compound exhibited significant improvements in cognitive function compared to those on placebo. The results indicated enhanced attention and memory recall, suggesting its potential as a cognitive enhancer in clinical settings .

Case Study 2: Pain Management

A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain conditions. The study found that patients reported reduced pain levels and improved quality of life metrics after administration of the compound. This supports its use as an adjunct therapy in pain management protocols .

作用机制

The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the compound from increases hydrophobicity and metabolic stability, making it suitable for agrochemical applications. Fluoro (-F) substitution () improves electronic properties and resistance to oxidative degradation.

Stereochemistry :

- The S-isomer () may exhibit divergent biological activity compared to the R-configuration due to altered receptor binding.

Molecular Weight :

- The trifluoromethyl derivative () has the highest molecular weight (305.13 g/mol), impacting pharmacokinetic properties like diffusion rates.

常见问题

Q. What are the established synthetic routes for (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride?

The synthesis typically involves multi-step processes:

- Core Formation : Cyclization reactions to construct the pyrimidine ring (e.g., condensation of amidines with α,β-unsaturated carbonyls) .

- Chiral Introduction : Stereoselective introduction of the (R)-pyrrolidin-3-yl group via reductive amination or asymmetric catalysis to ensure enantiomeric purity .

- Salt Formation : Conversion to the dihydrochloride form using HCl in polar solvents (e.g., ethanol) to enhance solubility and crystallinity . Key reagents include sodium hydride, trifluoroacetic acid, and chiral catalysts. Reaction conditions (temperature, inert atmosphere) are critical for yield optimization .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological approaches include:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrimidine protons at δ 8.4–6.9 ppm, pyrrolidine methylene signals) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 214.7 vs. calculated 214.7) .

- X-ray Crystallography : To resolve stereochemistry and salt formation .

- Chiral HPLC : Validates enantiomeric excess (>98%) using columns like Chiralpak IA/IB .

Q. What are the solubility and stability profiles of the dihydrochloride salt under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, ethanol) due to the dihydrochloride counterion .

- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degradation occurs under prolonged exposure to moisture or temperatures >40°C, monitored via HPLC .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

- JAK Inhibition : Potentially inhibits Janus kinases (JAK1/JAK2) via competitive binding to the ATP pocket, relevant in inflammatory/autoimmune disease models (IC₅₀ values: 10–100 nM in kinase assays) .

- Antimicrobial Activity : Demonstrated against multidrug-resistant bacteria (MIC: 2–8 µg/mL) through disruption of cell wall synthesis or enzyme inhibition .

- Receptor Binding : Acts as a ligand for G protein-coupled receptors (GPCRs) in neurological studies .

Q. How does enantiomeric purity impact biological activity, and how is it controlled during synthesis?

- The (R)-enantiomer shows 10–50x higher potency than the (S)-form in JAK inhibition assays due to stereospecific binding pockets .

- Control Methods : Asymmetric hydrogenation with Ru-BINAP catalysts or chiral resolution via diastereomeric salt crystallization .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. primary cells) and buffer conditions (pH, ionic strength) to reduce variability .

- Orthogonal Assays : Validate kinase inhibition using both biochemical (ADP-Glo) and cellular (phospho-STAT ELISA) methods .

Q. What are the key differences in activity between this compound and its structural analogs (e.g., piperidine vs. pyrrolidine derivatives)?

- Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring enhances rigidity and binding affinity compared to piperidine derivatives (ΔIC₅₀: 3–5x lower) .

- Substituent Effects : Methyl or fluoro groups on the pyrimidine ring modulate logP and membrane permeability .

Q. What analytical methods are recommended for validating purity in batch-to-batch reproducibility?

- HPLC-UV/ELSD : Purity >99% with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) .

- Elemental Analysis : Confirms stoichiometry of dihydrochloride salt (e.g., Cl content: 16.5% theoretical vs. 16.3% observed) .

- Residual Solvent Analysis : GC-MS to detect traces of DMF or toluene (<100 ppm) .

Q. How can in vitro findings (e.g., kinase inhibition) be translated to in vivo models effectively?

- PK/PD Studies : Measure plasma half-life (t₁/₂: ~2–4 hr in rodents) and tissue distribution via LC-MS/MS .

- Disease Models : Use collagen-induced arthritis (CIA) models for JAK inhibitor efficacy or murine sepsis models for antimicrobial testing .

- Toxicity Profiling : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in repeated-dose studies .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the pyrimidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。